TCS-OX2-29 hydrochloride

Receptor Binding Kinetics Functional Antagonism Orexin Receptor Pharmacology

Generic OX2 antagonists with uncharacterized binding kinetics introduce pseudo-irreversible blockade, confounding functional assay interpretation. TCS-OX2-29 HCl is the validated tool compound with a fully defined fast-dissociation rate (koff = 0.22 min⁻¹), preserving agonist-receptor equilibrium in dynamic systems. • Quantified selectivity: OX2 IC50 = 40 nM with >250-fold window over OX1, enabling clean phenotypic assignment • Functionally validated: blocks orexin-A-mediated cAMP inhibition in primary neuronal cultures • Supplied at ≥98% purity with reliable global logistics for uninterrupted research workflows

Molecular Formula C23H32ClN3O3
Molecular Weight 434.0 g/mol
Cat. No. B593310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCS-OX2-29 hydrochloride
Synonyms(2S)-1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone, monohydrochloride
Molecular FormulaC23H32ClN3O3
Molecular Weight434.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl
InChIInChI=1S/C23H31N3O3.ClH/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26;/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3;1H/t21-;/m1./s1
InChIKeyNHKNHFJTMINMBP-ZMBIFBSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCS OX2 29 Baseline Profile


The compound (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride, commonly known as TCS OX2 29, is a potent, selective, and non-peptidic antagonist of the orexin-2 (OX2) receptor . It is a small molecule with a molecular weight of 433.97 g/mol (hydrochloride salt) and is supplied as a solid with a purity of ≥98% . TCS OX2 29 is a foundational tool compound for elucidating the physiological functions of OX2 receptor signaling in both in vitro and in vivo experimental systems . Its primary value for scientific selection lies not just in its potency, but in its well-characterized and quantifiable profile of selectivity and functional behavior, which distinguishes it from other OX2-targeting ligands [1].

TCS OX2 29 Differentiation Profile


Selecting a tool compound solely based on its classification as an 'OX2 antagonist' introduces significant risk of experimental variability and misinterpretation. Compounds within this class, such as EMPA, JNJ-10397049, and almorexant, exhibit profoundly different pharmacological profiles [1]. These differences are not limited to simple metrics like IC50 but extend to fundamental properties including target residence time (koff), the surmountability of receptor blockade, and the breadth of off-target activity at physiologically relevant concentrations [1]. For instance, while some antagonists demonstrate slow dissociation leading to functional pseudo-irreversibility, TCS OX2 29 acts as a fast-dissociating ligand, which is critical for maintaining agonist-receptor equilibrium in dynamic systems [1]. Therefore, substituting TCS OX2 29 with a generic analog without accounting for these nuanced, quantifiable differences can directly compromise the validity and reproducibility of results in assays dependent on specific kinetic or functional profiles.

TCS OX2 29 Comparative Evidence


Binding Kinetics & Surmountability

TCS OX2 29 is characterized by a fast dissociation rate (koff = 0.22 min⁻¹) from the OX2 receptor, which is a key differentiator from other antagonists [1]. This rapid off-rate translates into a distinct functional profile of surmountable antagonism. In head-to-head comparison, almorexant exhibits a 44-fold slower dissociation rate (koff = 0.005 min⁻¹) [1]. Consequently, while TCS OX2 29 allows for a rightward shift of the agonist concentration-response curve without depressing the maximal response (surmountable antagonism), almorexant causes a concentration-dependent decrease in the maximal agonist response in cellular assays of ERK-1/2 phosphorylation and inositol phosphate accumulation [1].

Receptor Binding Kinetics Functional Antagonism Orexin Receptor Pharmacology

Off-Target Selectivity Profile

TCS OX2 29 exhibits a well-defined selectivity profile, showing <30% inhibition against a panel of over 50 other receptors, ion channels, and transporters at a high concentration of 10 µM [1]. This level of ancillary pharmacology screening provides a clear baseline for expected experimental noise or cross-reactivity. In contrast, other OX2 antagonists like EMPA have been reported to show negligible or no inhibition in a panel of 80 targets, but the quantitative cut-off for 'negligible' (e.g., <10% inhibition at a specific concentration) is often not explicitly provided, making a direct quantitative comparison challenging . The explicitly stated >250-fold selectivity over OX1 (IC50 = 40 nM for OX2 vs. >10,000 nM for OX1) further reinforces a quantifiable window of target engagement [2].

Drug Selectivity Off-Target Profiling Assay Development

OX2 vs. OX1 Selectivity

TCS OX2 29 demonstrates a high degree of selectivity for the orexin-2 (OX2) receptor over the orexin-1 (OX1) receptor. The reported IC50 value for OX2 is 40 nM, compared to an IC50 value of >10,000 nM for OX1 . This translates to a calculated selectivity index of >250-fold, which is a crucial parameter for experiments aiming to isolate OX2-mediated functions from those potentially mediated by OX1 . For comparison, the selective OX1 antagonist SB-334867 has an IC50 of approximately 1,000 nM at OX1 but also shows >250-fold selectivity over OX2 . Therefore, TCS OX2 29 provides the orthogonal tool—a compound with an equally high but inverse selectivity window—to definitively assign physiological roles to specific orexin receptor subtypes.

Receptor Subtype Selectivity OX2R OX1R Selectivity Window

cAMP Signaling Functional Antagonism

TCS OX2 29's functional activity is validated in a specific and physiologically relevant signaling context. At a concentration of 10 µM, TCS OX2 29 completely blocked the inhibitory action of orexin A (1 µM) on forskolin (1 µM)-stimulated cAMP formation in primary neuronal cell cultures from rat cerebral cortex [1]. This effect was specific to OX2 antagonism, as the OX1-selective antagonist SB 408124 (10 µM) had no effect, serving as a direct experimental control [1]. This data not only confirms the compound's antagonist function but also its utility in a complex, native tissue environment (primary neuronal culture) to dissect pathway-specific modulation (cAMP signaling).

cAMP Assay G-Protein Coupled Receptor Neuronal Signaling

TCS OX2 29 Optimal Applications


Antagonist Kinetic Profiling

TCS OX2 29 is the optimal choice for experiments designed to study the impact of drug-target residence time on functional outcomes. Its well-characterized fast dissociation rate (koff = 0.22 min⁻¹) makes it the essential comparator for slow-offset OX2 antagonists like almorexant (koff = 0.005 min⁻¹) in side-by-side functional assays [1]. This allows researchers to correlate receptor kinetics with phenomena like surmountable vs. pseudo-irreversible antagonism and the duration of action in vivo [1]. Any OX2 antagonist with unknown or slow kinetics would be an unsuitable substitute for this specific application.

OX2-Selective Functional Analysis

In any biological system where both OX1 and OX2 receptors are expressed, TCS OX2 29 is the tool of choice to selectively interrogate OX2 function. Its >250-fold selectivity window over OX1 provides a quantifiable margin of safety, allowing researchers to use concentrations up to its OX2 IC50 of 40 nM with minimal risk of contaminating OX1 activity . For studies requiring definitive assignment of a phenotype to OX2 signaling, the use of TCS OX2 29 alongside an OX1-selective antagonist (e.g., SB-334867) is a best-practice approach for orthogonal validation .

OX2R cAMP Signaling in Neurons

For neuroscientists studying the modulation of the cAMP second messenger system in native neuronal cells, TCS OX2 29 is a validated tool. It has been demonstrated to specifically block orexin-A's inhibitory effect on forskolin-stimulated cAMP production in primary rat cortical neurons, an effect not seen with an OX1 antagonist [2]. This makes it a critical reagent for experiments aiming to understand how endogenous orexin signaling integrates with other Gs-coupled pathways in the brain, such as those activated by PACAP or VIP [2].

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